N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS No.: 244050-23-5
Cat. No.: VC21478423
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 244050-23-5 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.3g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 |
| Standard InChI Key | RIHYCKJCWUJUIV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
N-(pyridin-3-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, characterized by the presence of the sulfonamide functional group (-SO₂NH-). The molecular structure features a benzenesulfonamide moiety linked to a pyridine ring through a methylene group, creating a distinctive chemical framework with specific properties and reactivity patterns.
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that define its behavior in various environments and applications. These properties are critical for understanding its potential uses in pharmaceutical research and development.
| Property | Value |
|---|---|
| CAS Number | 244050-23-5 |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 |
| Standard InChIKey | RIHYCKJCWUJUIV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
The compound's structure includes two aromatic rings—a benzene ring attached to the sulfonamide group and a pyridine ring—connected by a flexible methylene linker. This structural arrangement contributes to its specific chemical reactivity and potential biological interactions.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)benzenesulfonamide typically follows established organic chemistry procedures for sulfonamide formation. The most common synthetic route involves the reaction between benzenesulfonyl chloride and 3-picolylamine (pyridin-3-ylmethanamine) in the presence of an appropriate base.
General Synthetic Approach
Based on related compounds' synthesis, the following general procedure can be extrapolated:
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Reaction of benzenesulfonyl chloride with 3-picolylamine
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Use of a base (such as triethylamine or Na₂CO₃) to neutralize the acid generated during the reaction
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Purification through recrystallization or chromatographic techniques
The synthesis of related sulfonamides, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, has been documented to employ triethylamine as the base, suggesting a similar approach would be effective for the parent compound .
Alternative Synthetic Routes
While the direct reaction between sulfonyl chloride and amine represents the most straightforward approach, alternative synthetic pathways may include:
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Nucleophilic substitution reactions using activated benzenesulfonate esters
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Transition metal-catalyzed coupling reactions
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Microwave-assisted synthesis for improved yields and shorter reaction times
The selection of an appropriate synthetic route depends on specific requirements related to yield, purity, and scalability of the production process.
Structural Characteristics and Molecular Interactions
Understanding the three-dimensional structure and molecular interactions of N-(pyridin-3-ylmethyl)benzenesulfonamide provides insights into its chemical behavior and potential biological activities.
Biological Activities and Applications
Sulfonamides represent an important class of compounds with diverse biological activities, particularly in pharmaceutical applications. N-(pyridin-3-ylmethyl)benzenesulfonamide and its derivatives demonstrate several potential biological applications.
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, targeting specific biological pathways. Related compounds have been investigated for their inhibitory effects on:
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Carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is relevant in cancer research
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Various proteases and kinases involved in disease progression
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Metabolic enzymes associated with diabetes and insulin resistance
The structural features of N-(pyridin-3-ylmethyl)benzenesulfonamide suggest potential applications in enzyme inhibition, though targeted studies would be necessary to establish specific inhibitory profiles.
Related Compounds and Derivatives
Several derivatives of N-(pyridin-3-ylmethyl)benzenesulfonamide have been synthesized and studied, demonstrating the versatility of this core structure as a scaffold for developing compounds with enhanced or targeted biological activities.
2-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
This derivative (CAS: 159048-96-1) incorporates an amino group at the ortho position of the benzene ring, resulting in modified physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 263.315 |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 497.4±55.0 °C at 760 mmHg |
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Flash Point | 254.6±31.5 °C |
| LogP | 0.88 |
The additional amino group potentially enhances hydrogen bonding capabilities and modifies the electronic properties of the compound, which may influence its biological activity profile .
4-Chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
This more complex derivative (CAS: 879049-31-7) features both chloro and propoxy substituents on the benzene ring:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₂O₃S |
| Molecular Weight | 340.82 |
| IUPAC Name | 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H17ClN2O3S/c1-2-8-21-15-9-13(5-6-14(15)16)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 |
Research Applications and Future Directions
Current research on N-(pyridin-3-ylmethyl)benzenesulfonamide and related compounds suggests several promising applications and avenues for future investigation.
Pharmaceutical Applications
The structural characteristics and preliminary biological activity data for sulfonamide derivatives indicate potential applications in:
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Antimicrobial drug development
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Cancer therapeutics, particularly through enzyme inhibition mechanisms
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Treatment of metabolic disorders, including type 2 diabetes mellitus
The development of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as alternatives to thiazolidinediones for insulin resistance highlights the potential of this class of compounds in addressing metabolic disorders .
Spectroscopic Characterization and Structure-Activity Relationships
Comprehensive spectroscopic characterization of N-(pyridin-3-ylmethyl)benzenesulfonamide using techniques such as:
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Fourier-transform infrared spectroscopy (FTIR)
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Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR)
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Mass spectrometry
These studies would provide detailed structural information and facilitate the development of structure-activity relationships, guiding the design of more effective derivatives with enhanced biological activities.
Computational Studies and Drug Design
Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, represent valuable tools for investigating:
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Binding modes with potential target proteins
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Electronic properties and reactivity patterns
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Pharmacokinetic properties and bioavailability
These computational studies could accelerate the development of optimized derivatives with improved efficacy and reduced side effects.
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